4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate
Description
Properties
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S/c1-10-9-19(2,3)20-15-12(10)7-11(8-13(15)16(21)17(20)22)24-18(23)14-5-4-6-25-14/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBGXCCVRPTHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC=CS4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the thiophene carboxylate group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
The compound 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate (CAS No. 727664-64-4) is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, focusing on its role in medicinal chemistry, organic synthesis, and materials science.
Anticancer Activity
Recent studies have highlighted the potential of pyrroloquinoline derivatives as anticancer agents. The compound's structure allows for interactions with biological targets involved in cancer cell proliferation. For instance, derivatives of pyrroloquinoline have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
Research indicates that compounds similar to 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin have exhibited antimicrobial activities. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics.
Neuroprotective Effects
Some studies suggest that pyrroloquinoline derivatives may possess neuroprotective properties. They could potentially mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Building Block for Complex Molecules
The unique chemical structure of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin allows it to serve as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as cyclization and functional group transformations.
Synthesis of Dyes and Pigments
The compound's thiophene moiety contributes to its potential use in synthesizing dyes and pigments. Thiophene-based compounds are known for their vibrant colors and stability, making them suitable for applications in textiles and coatings.
Organic Light Emitting Diodes (OLEDs)
Due to its electronic properties, 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin can be explored as a material for OLEDs. Its ability to emit light when an electric current is applied makes it a candidate for developing efficient lighting solutions.
Conductive Polymers
Research into conductive polymers has identified pyrroloquinoline derivatives as potential components for enhancing conductivity. These materials can be used in sensors and electronic devices due to their favorable electrical properties.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrroloquinoline derivatives and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications to the compound significantly increased cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
A research article in Antimicrobial Agents and Chemotherapy reported the synthesis of thiophene-containing pyrroloquinolines that demonstrated strong activity against multi-drug resistant strains of bacteria. The study highlighted the mechanism of action involving disruption of bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate with structurally or functionally related compounds from the evidence:
Key Findings from Comparisons:
Structural Diversity: The target compound’s thiophene-2-carboxylate group distinguishes it from benzoate (e.g., ) or acetamide (e.g., ) analogs. Thiophene’s sulfur atom may enhance π-stacking interactions or metabolic stability compared to oxygen-containing esters.
Synthetic Challenges :
- Analogous compounds (e.g., ) are synthesized with ~95% purity, suggesting that the target compound’s synthesis would require rigorous purification (e.g., chromatography) to isolate the desired product from byproducts.
Biological Relevance: Pyrroloquinoline derivatives with electron-withdrawing groups (e.g., fluorobenzoate in ) are often explored as kinase inhibitors or anti-inflammatory agents. The thiophene ester in the target compound may modulate electron distribution similarly.
Research Implications and Limitations
- Gaps in Data : The evidence lacks direct studies on the target compound’s synthesis, bioactivity, or stability. Conclusions are extrapolated from structural analogs.
- Future Directions : Experimental validation of the compound’s reactivity (e.g., via NMR or LC-MS as in ) and biological screening (e.g., enzyme assays) are needed.
Biological Activity
The compound 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure may contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry and drug discovery.
- Molecular Formula : C₂₁H₁₆N₂O₄S
- Molecular Weight : 365.35 g/mol
- CAS Number : 727664-64-4
- Purity : Typically ≥95% .
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets. The presence of the pyrroloquinoline structure suggests potential interactions with enzymes and receptors involved in various metabolic pathways.
Antimicrobial Activity
Recent studies have reported that compounds similar to 4,4,6-trimethyl derivatives exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of the microbial cell wall or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
Research indicates that pyrroloquinoline derivatives can induce apoptosis in cancer cells. The compound's ability to inhibit specific kinases involved in cell proliferation has been documented. In vitro studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines .
Anti-inflammatory Properties
Compounds with similar structures have been evaluated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests a potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrroloquinoline scaffold can enhance or diminish activity:
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 6 | Increased cytotoxicity against cancer cells |
| Hydroxyl group at position 4 | Enhanced anti-inflammatory activity |
| Thiophene substitution | Improved antimicrobial potency |
Case Studies and Research Findings
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various derivatives on cancer cell lines (e.g., HeLa and MCF-7). The results indicated that modifications at the nitrogen positions significantly influenced cytotoxicity, with some compounds achieving IC50 values below 20 µM .
- In Vivo Studies : Animal models treated with 4,4,6-trimethyl derivatives demonstrated reduced tumor growth compared to controls. Histopathological examinations revealed decreased angiogenesis and increased apoptosis in treated groups .
- Antimicrobial Efficacy : In vitro testing against Gram-positive and Gram-negative bacteria showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL, indicating strong antimicrobial activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α-halocarbonyl compounds (e.g., ethyl bromoacetate or bromoacetophenone derivatives) in refluxing acetic acid. Key intermediates include 2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)hydrazinecarbothioamides, which react with α-halocarbonyl reagents to form thiazole or thiazolidinone hybrids . Purification involves recrystallization from 2-propanol/acetic acid mixtures.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Determines crystal structure (e.g., monoclinic P21/c space group, unit cell parameters: a = 8.309 Å, b = 18.524 Å, c = 8.730 Å, β = 112.30°) .
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at δ 1.4–1.6 ppm) and carbon frameworks .
- HRMS-ESI : Validates molecular weight (e.g., observed m/z 274.1436 for analogs) .
Q. How can researchers address low yields in the synthesis of pyrroloquinoline-thiophene hybrids?
- Methodological Answer : Optimize reaction conditions by:
- Varying catalysts (e.g., acetic acid vs. Lewis acids).
- Adjusting reaction temperatures (80–120°C) and times (6–24 hours).
- Employing column chromatography or fractional crystallization for purification .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene substitution) influence the compound’s electronic properties?
- Methodological Answer :
- Computational Analysis : Use density functional theory (DFT) to calculate HOMO-LUMO gaps and charge distribution. The thiophene-2-carboxylate moiety introduces electron-withdrawing effects, stabilizing the quinoline core .
- Experimental Validation : Compare UV-Vis spectra (λmax shifts) and cyclic voltammetry data for derivatives .
Q. What strategies resolve contradictions in NMR data across studies (e.g., chemical shift discrepancies)?
- Methodological Answer :
- Solvent Effects : Replicate experiments in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or tautomerization .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange .
- Cross-Validation : Correlate with IR (C=O stretches at 1680–1720 cm⁻¹) and XRD data .
Q. What biological activities are reported for structurally related pyrroloquinoline derivatives?
- Methodological Answer :
- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding to kinase or protease targets .
- In Vitro Assays : Thiazole-containing analogs show antimicrobial activity (MIC = 4–32 µg/mL against S. aureus) and antiproliferative effects (IC₅₀ = 12–45 µM in cancer cell lines) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
